3-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride
Description
3-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is an organic compound with a complex structure. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique chemical properties, which make it a subject of interest for scientific research.
Properties
Molecular Formula |
C13H18ClN3O |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
3-[[(1-ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-3-16-9-10(2)13(15-16)14-8-11-5-4-6-12(17)7-11;/h4-7,9,17H,3,8H2,1-2H3,(H,14,15);1H |
InChI Key |
WAUFYCREKGYWHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CC(=CC=C2)O)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride typically involves multiple steps. One common method includes the condensation of 1-ethyl-4-methylpyrazole with formaldehyde and phenol under acidic conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified through crystallization or other separation techniques to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
3-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The phenolic group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced phenolic derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Meptazinol Hydrochloride: Similar in structure but used primarily as an analgesic.
3-(3-Ethylhexahydro-1-methyl-1H-azepin-3-yl)phenol Hydrochloride: Another compound with similar structural features but different applications.
Uniqueness
3-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride, also known by its CAS number 1856022-56-4, is a compound that integrates a phenolic structure with a pyrazole moiety. Its molecular formula is C13H18ClN3O, and it has a molecular weight of approximately 267.75 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Structural Characteristics
The compound's structure features:
- Phenolic Group : Contributes to hydrogen bonding capabilities.
- Pyrazole Ring : Engages in π-π stacking interactions, enhancing its biological activity.
- Aminomethyl Linkage : Facilitates interactions with various biological targets.
Research indicates that 3-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride interacts with specific molecular targets, modulating pathways related to:
- Enzyme Activity : The phenolic group can form hydrogen bonds with amino acid residues in proteins, influencing enzymatic functions.
- Receptor Function : The compound may act on various receptors, potentially leading to therapeutic effects against diseases.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It is effective against various bacterial strains and fungi, making it a candidate for further development in treating infectious diseases.
Anticancer Properties
Preliminary research suggests that the compound may inhibit cancer cell proliferation. Its mechanism involves disrupting cell signaling pathways essential for tumor growth and survival.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride, a comparison with structurally related compounds is useful:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol | Structure | Contains dimethyl substitutions enhancing lipophilicity | Moderate antimicrobial activity |
| 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazole) | Structure | Lacks aminomethyl linkage | Exhibits neurotoxic effects on pests |
| Aminomethylphenol | Structure | Does not contain a pyrazole ring | Limited biological activity |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Antimicrobial Evaluation : In vitro studies demonstrated that the compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Its efficacy was comparable to standard antimicrobial agents.
- Anticancer Studies : Research conducted on cancer cell lines revealed that treatment with the compound resulted in reduced cell viability and induced apoptosis in a dose-dependent manner.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways, showing promising results in modulating enzyme activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
